5-Fluoro-1H-benzimidazole-4-carbonitrile
Description
5-Fluoro-1H-benzimidazole-4-carbonitrile is a heterocyclic compound featuring a benzimidazole core substituted with a fluorine atom at position 5 and a cyano group at position 4. Benzimidazole derivatives are renowned in medicinal chemistry for their diverse biological activities, including antimicrobial, antiviral, and kinase-inhibitory properties .
Properties
IUPAC Name |
5-fluoro-1H-benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKJMBCFSYRWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-benzimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of 5-Fluoro-1H-benzimidazole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbonitrile group undergoes hydrolysis under acidic or alkaline conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Concentrated HCl (reflux) | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | 78–85% | |
| NaOH (aqueous, 80°C) | 5-Fluoro-1H-benzimidazole-4-carboxamide | 70–75% |
The reaction pathway depends on pH:
-
Acidic conditions favor carboxylic acid formation via nitrile hydration.
-
Alkaline conditions produce carboxamides through intermediate iminols.
Nucleophilic Substitution at Fluorine
The electron-withdrawing fluorine atom at position 5 participates in SNAr reactions:
Fluorine substitution enhances binding affinity in PARP-1 inhibitors, as seen in derivatives with IC₅₀ values < 50 nM .
Cyclization Reactions
The carbonitrile group facilitates heterocycle formation:
Triazole Formation
Reaction with sodium azide and Cu(I) catalysts yields 1,2,3-triazole derivatives:
textReaction: 5-Fluoro-1H-benzimidazole-4-carbonitrile + NaN₃ → 5-Fluoro-1H-benzimidazole-4-(1H-1,2,3-triazol-4-yl) Conditions: CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 60°C Yield: 82% Application: Antimicrobial agents[3][8]
Reduction Reactions
Selective reduction of the nitrile group:
Electrophilic Aromatic Substitution
The benzimidazole core undergoes regioselective substitutions:
The fluorine atom directs electrophiles to the para position (C6/C7) .
Condensation Reactions
The carbonitrile group reacts with carbonyl compounds:
Schiff Base Formation
textReaction: 5-Fluoro-1H-benzimidazole-4-carbonitrile + 4-nitrobenzaldehyde → 4-(4-nitrobenzylideneamino)-5-fluoro-1H-benzimidazole Conditions: Acetic acid, ethanol, reflux Yield: 89% Activity: Antifungal (C. albicans MIC = 8 μg/mL)[3]
Knoevenagel Condensation
With active methylene compounds (e.g., malononitrile):
textProduct: 5-Fluoro-1H-benzimidazole-4-(dicyanovinyl) Catalyst: Piperidine, EtOH Application: Fluorescent probes for metal ion detection[4]
Metal Complexation
The nitrogen-rich structure chelates transition metals:
| Metal Salt | Complex Structure | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Octahedral Cu(II) complex | Anticancer (A549 IC₅₀ = 9.2 μM) | |
| AgNO₃ | Linear Ag(I) coordination | Antibacterial (E. coli MIC = 2 μg/mL) |
This comprehensive reactivity profile enables rational design of derivatives for drug discovery (PARP-1 inhibitors , antimicrobials ), materials science (coordination polymers ), and analytical chemistry (chemodosimeters). Recent advances in microwave-assisted synthesis (e.g., 89% yield in hydrazide formation ) and catalytic C–H functionalization have expanded accessible derivatives, positioning this scaffold as a key building block in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C8H5FN4
Molecular Weight: 164.15 g/mol
IUPAC Name: 5-fluoro-1H-benzimidazole-4-carbonitrile
CAS Number: 123456-78-9 (hypothetical for illustration)
The unique structure of 5-fluoro-1H-benzimidazole-4-carbonitrile facilitates interactions with biological targets, making it a valuable compound in pharmaceutical research.
Antimicrobial Activity
Research has shown that benzimidazole derivatives, including 5-fluoro-1H-benzimidazole-4-carbonitrile, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 250 |
These results suggest that the compound may serve as a potential broad-spectrum antimicrobial agent, comparable to established antibiotics.
Antiviral Activity
5-Fluoro-1H-benzimidazole-4-carbonitrile has been evaluated for its antiviral properties against several viral pathogens. Mechanisms of action include:
- Inhibition of Viral Replication: The compound interferes with viral polymerases, disrupting the replication cycle.
- Blocking Viral Entry: It may prevent viruses from binding to host cells, thereby inhibiting infection.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. It has been shown to inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines.
Mechanisms include:
- Inhibition of Topoisomerases: Prevents DNA unwinding necessary for replication.
- Disruption of Microtubule Formation: Affects mitosis and leads to cell death.
Case Studies
Several studies have highlighted the effectiveness of 5-fluoro-1H-benzimidazole-4-carbonitrile and its derivatives:
Antimicrobial Screening
A study synthesized a series of benzimidazole derivatives and screened them against reference strains, demonstrating enhanced antibacterial activity compared to non-fluorinated analogs. The presence of fluorine was found to significantly improve efficacy against resistant strains.
Anticancer Evaluation
In vitro studies indicated that 5-fluoro-1H-benzimidazole-4-carbonitrile could significantly reduce the viability of cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group enhance its binding affinity to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Notes:
- Core Heterocycle Differences: Benzimidazole vs. Pyrazole Derivatives: Pyrazole-based analogs (e.g., and ) exhibit lower molecular weights and simpler syntheses but reduced rigidity compared to benzimidazoles .
- Substituent Effects: Fluorine at position 5 (benzimidazole) may induce stronger electron-withdrawing effects than position 6 (indazole), altering electronic distribution and reactivity . The cyano group’s position (4 vs. 5) influences dipole moments and binding interactions in biological targets.
Biological Activity
5-Fluoro-1H-benzimidazole-4-carbonitrile is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancers and infectious diseases. This article reviews the biological activity of 5-Fluoro-1H-benzimidazole-4-carbonitrile, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 5-Fluoro-1H-benzimidazole-4-carbonitrile is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the cyano group enhances its reactivity, allowing it to participate in nucleophilic addition reactions and interact with biological macromolecules like proteins and nucleic acids.
Key Mechanisms:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects on various tumor cell lines, indicating its potential as an anticancer agent.
- Induction of Apoptosis : Studies have demonstrated that 5-Fluoro-1H-benzimidazole-4-carbonitrile can induce apoptosis in cancer cells by modulating key apoptotic pathways.
Biological Activities
5-Fluoro-1H-benzimidazole-4-carbonitrile exhibits a range of biological activities, which are summarized below:
Case Studies
Several studies have evaluated the biological activity of 5-Fluoro-1H-benzimidazole-4-carbonitrile and its derivatives:
-
Anticancer Activity :
- A study reported that a derivative of 5-fluoro-1H-benzimidazole induced significant apoptosis in leukemic cells with an IC50 value of 3 µM. This was associated with downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic proteins .
- Another investigation highlighted that compounds derived from this structure displayed strong PARP-1 inhibitory activity, enhancing the cytotoxic effects against cancer cell lines .
-
Antimicrobial Properties :
- Research indicated that benzimidazole derivatives, including 5-fluoro variants, inhibited the growth of several pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents.
- Antiviral Potential :
Research Findings
Recent research has focused on synthesizing novel derivatives of 5-Fluoro-1H-benzimidazole-4-carbonitrile to enhance its biological activity:
- Synthesis Methods : Various synthetic routes have been explored to modify the benzimidazole core, aiming to improve potency and selectivity against specific targets .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at different positions on the benzimidazole ring can significantly alter biological activity, providing insights for rational drug design .
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-1H-benzimidazole-4-carbonitrile, and how are reaction conditions optimized?
Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclocondensation or nucleophilic substitution. For fluorinated analogs like 5-Fluoro-1H-benzimidazole-4-carbonitrile, a plausible route includes:
Starting Materials : Use 2-chloro-5-fluorobenzaldehyde (or similar fluorinated precursors) as a starting point, leveraging electrophilic aromatic substitution to introduce the nitrile group .
Cyclization : React with a nitrogen source (e.g., ammonium acetate) under reflux in polar aprotic solvents (e.g., DMF) to form the benzimidazole core .
Nitrile Incorporation : Introduce the carbonitrile group via a nucleophilic substitution or palladium-catalyzed cyanation .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 80–120°C | |
| Solvent | DMF, Acetonitrile | |
| Catalyst (if used) | Pd(OAc)₂, CuI |
Note : Fluorine substituents may require adjusted reaction times due to electron-withdrawing effects .
Q. How is 5-Fluoro-1H-benzimidazole-4-carbonitrile characterized using spectroscopic methods?
Methodological Answer :
1H/13C NMR :
- 1H NMR : Expect aromatic protons near δ 7.0–8.5 ppm. The fluorine atom causes deshielding, shifting adjacent protons upfield. Compare with 5-Hydroxy-1H-imidazole-4-carbonitrile (δ 6.93 ppm for -CH-) .
- 13C NMR : The nitrile carbon typically appears at δ 110–120 ppm. Fluorine substitution alters neighboring carbon shifts (e.g., δ 163.9 ppm for C-F in related compounds) .
Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+ for C₈H₄FN₃).
IR Spectroscopy : Look for C≡N stretching at ~2200 cm⁻¹ and C-F vibrations at 1000–1300 cm⁻¹ .
Q. Example Reference Data :
| Technique | Key Peaks | Reference Compound |
|---|---|---|
| 1H NMR | δ 6.93 (s, 1H, -CH-) | 5-Hydroxy-1H-imidazole-4-carbonitrile |
| 13C NMR | δ 119.9 (C≡N) |
Q. What purification strategies are effective for isolating 5-Fluoro-1H-benzimidazole-4-carbonitrile?
Methodological Answer :
Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7). Fluorinated compounds may exhibit higher polarity, requiring gradient elution .
Recrystallization : Employ ethanol/water mixtures. Fluorine’s hydrophobicity aids in selective crystallization .
HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. Critical Considerations :
- Monitor for by-products (e.g., dehalogenated derivatives) via TLC .
- Use inert atmospheres to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for fluorinated benzimidazole derivatives?
Methodological Answer : Contradictions often arise from:
Tautomerism : Benzimidazoles may exist as 1H/3H tautomers. Use variable-temperature NMR to identify equilibrium shifts .
Impurities : By-products like 5-Hydroxy analogs (from hydrolysis) or halogenated intermediates may overlap signals. Cross-validate with MS/MS fragmentation .
Solvent Effects : Fluorine’s sensitivity to solvent polarity can alter NMR shifts. Compare data in CDCl₃ vs. DMSO-d6 .
Case Study :
In , a by-product (5-Hydroxy-1H-imidazole-4-carbonitrile) was identified via DEPT NMR, highlighting the need for multi-technique validation .
Q. What computational approaches are used to predict the reactivity of 5-Fluoro-1H-benzimidazole-4-carbonitrile?
Methodological Answer :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects. Fluorine’s electronegativity lowers HOMO-LUMO gaps, enhancing electrophilicity .
Docking Studies : Model interactions with biological targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .
Reaction Pathway Analysis : Use tools like Gaussian or ORCA to simulate cyanation mechanisms and identify rate-limiting steps .
Q. Key Outputs :
| Property | Computational Prediction |
|---|---|
| C-F Bond Strength | ~485 kJ/mol |
| Nitrile Reactivity | Susceptible to nucleophilic attack |
Q. How do researchers optimize reaction yields while minimizing fluorinated by-products?
Methodological Answer :
Catalyst Screening : Test Pd/Cu systems for cyanation efficiency. Pd(OAc)₂ reduces side reactions in fluorinated systems .
Solvent Optimization : Use DMF for solubility but add molecular sieves to prevent hydrolysis .
Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may slow kinetics. Use microwave-assisted synthesis for accelerated rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
